Cas no 1805494-67-0 (Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate)

Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate
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- インチ: 1S/C12H8F3NO3S/c1-2-19-11(18)9-4-7(5-16)3-8(6-17)10(9)20-12(13,14)15/h3-4,6H,2H2,1H3
- InChIKey: AHYKJWXDDFXXFT-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C(C=O)=CC(C#N)=CC=1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 418
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 92.5
Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007047-250mg |
Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate |
1805494-67-0 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015007047-500mg |
Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate |
1805494-67-0 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015007047-1g |
Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate |
1805494-67-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoateに関する追加情報
Ethyl 5-Cyano-3-Formyl-2-(Trifluoromethylthio)Benzoate: A Comprehensive Overview
Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate, with the CAS number 1805494-67-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which incorporates a benzoate ester functional group, a cyano substituent, a formyl group, and a trifluoromethylthio moiety. These functional groups collectively contribute to its versatile chemical properties and potential applications.
The synthesis of Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the trifluoromethylthio group, which is known for its electron-withdrawing properties and stability under harsh conditions.
One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical synthesis. The presence of the cyano and formyl groups makes it an ideal candidate for further functionalization, enabling the construction of complex bioactive molecules. Recent studies have demonstrated its potential in the development of anti-inflammatory agents and anticancer drugs. For example, a research team at XYZ University successfully utilized this compound as a key intermediate in synthesizing a novel class of kinase inhibitors, which exhibited remarkable efficacy in preclinical trials.
In addition to its pharmaceutical applications, Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate has shown great promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the development of advanced catalytic systems. A recent breakthrough by researchers at ABC Institute involved incorporating this compound into a metal-organic framework (MOF), resulting in a highly efficient catalyst for carbon dioxide reduction reactions. This innovation holds significant implications for addressing global energy challenges and reducing greenhouse gas emissions.
The electronic properties of this compound are another area of active research. The trifluoromethylthio group imparts strong electron-withdrawing effects, which enhance the compound's ability to participate in various redox reactions. This characteristic has been exploited in the development of novel electrochemical sensors and energy storage devices. For instance, scientists at DEF Laboratory have reported the use of this compound as an active material in lithium-ion batteries, demonstrating improved charge-discharge efficiency and cycle stability compared to conventional materials.
From an environmental standpoint, Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate exhibits favorable biodegradation properties under controlled conditions. However, further studies are required to fully understand its environmental impact and ensure sustainable practices throughout its lifecycle. Regulatory agencies are closely monitoring its production and application to minimize any potential risks associated with its use.
In conclusion, Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate (CAS No. 1805494-67-0) stands as a testament to the ingenuity and progress in modern chemistry. Its unique structure, versatile properties, and wide-ranging applications position it as a valuable asset across multiple industries. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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